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SJ-172550

MDMX inhibitor p53-MDMX interaction fluorescence polarization assay

MDMX-amplified cancer models demand selective MDMX antagonism-generic MDM2 inhibitors fail to engage MDMX. SJ-172550 is the first-in-class small molecule that binds the MDMX p53 pocket, displacing p53 and restoring transcriptional activity. • Disrupts p53-MDMX interaction (IC50 < 20 μM) and induces caspase-3 in Weri1 retinoblastoma cells. • Shows additive efficacy with nutlin-3a in dual MDMX/MDM2 blockade protocols. • Serves as a validated chemical probe and scaffold for SAR-driven optimization. Available in multiple sizes with global shipping. For R&D only.

Molecular Formula C22H21ClN2O5
Molecular Weight 428.9 g/mol
CAS No. 431979-47-4
Cat. No. B1680994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSJ-172550
CAS431979-47-4
SynonymsSJ-172550;  SJ 172550;  SJ172550. MDMX Inhibitor II.
Molecular FormulaC22H21ClN2O5
Molecular Weight428.9 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=CC(=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C)Cl)OCC(=O)OC
InChIInChI=1S/C22H21ClN2O5/c1-4-29-19-12-15(11-18(23)21(19)30-13-20(26)28-3)10-17-14(2)24-25(22(17)27)16-8-6-5-7-9-16/h5-12H,4,13H2,1-3H3/b17-10+
InChIKeyRKKFQJXGAQWHBZ-LICLKQGHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SJ-172550 MDMX Inhibitor Guide


SJ-172550 (CAS 431979-47-4) is a first-in-class small molecule inhibitor of the MDMX-p53 protein-protein interaction, identified through a high-throughput screen of over 295,000 compounds [1]. It belongs to the arylmethylidenepyrazolinone chemical class and binds reversibly to the p53-binding pocket of MDMX, thereby displacing p53 and restoring p53-mediated transcriptional activity in MDMX-amplified cancer cells . This compound is primarily utilized as a chemical probe for studying MDMX biology and as a scaffold for further optimization toward therapeutic applications in p53 wild-type tumors.

First reported MDMX-selective inhibitor probe for p53 pathway research
Designed for MDMX-amplified cancer cell model studies (e.g., retinoblastoma)
Aqueous instability requires fresh preparation and degradation controls

SJ-172550 MDMX Specificity


MDMX and MDM2 are non-redundant negative regulators of p53 with distinct mechanisms: MDM2 primarily controls p53 stability and subcellular localization, while MDMX directly regulates p53 transcriptional activity [1]. Structural differences in the p53-binding pockets of these two proteins result in dramatically different small molecule binding profiles. For example, the potent MDM2 inhibitor nutlin-3a binds MDMX with approximately 40- to 70-fold lower affinity than MDM2, rendering it ineffective as a single agent in MDMX-amplified cancers [1]. Consequently, generic substitution of an MDM2 inhibitor for a dedicated MDMX antagonist like SJ-172550 will fail to recapitulate the same biological outcomes in experimental systems where MDMX is the primary p53 repressor.

MDM2 inhibitors do not replace MDMX antagonism
Nutlin-3a binds MDMX with ~40–70-fold lower affinity than MDM2, failing to engage MDMX in cell models where MDMX is the primary p53 repressor.
Non-redundant p53 regulatory mechanisms
MDMX directly controls p53 transcriptional activity, while MDM2 mainly regulates stability. Inhibiting only MDM2 may not restore full p53 function.
Cellular target engagement profiles differ
SJ-172550’s covalent reversible binding and instability can produce assay variability not observed with classical MDM2 inhibitors.

SJ-172550 Performance Data


MDMX Selectivity Over MDM2

SJ-172550 exhibits significant selectivity for MDMX over MDM2. In cell-free p53 peptide competition assays, SJ-172550 binds MDMX with an EC50 of 2.3 µM, while its affinity for MDM2 is markedly weaker with an EC50 of 26 µM, representing an 11.3-fold selectivity window . In contrast, the MDM2 inhibitor nutlin-3a shows the opposite selectivity profile, binding MDM2 with an EC50 of 0.28 µM and MDMX with an EC50 of 20.1 µM, a 72-fold preference for MDM2 [1]. This reciprocal selectivity confirms that SJ-172550 is a genuine MDMX-targeted probe, not a promiscuous dual inhibitor.

MDMX Selectivity
Head-to-head
MDMX EC50 2.3 µMMDM2 EC50 26 µM (11.3×)Nutlin-3a: MDM2 0.28 µM (72×)
Confirms MDMX-selective probe profile over MDM2
Cell-free FP assay with recombinant proteins
MDMX inhibitor p53-MDMX interaction fluorescence polarization assay target selectivity

Additive Effect with Nutlin-3a in MDMX-Amplified Cells

In Weri1 retinoblastoma cells harboring MDMX amplification, the combination of SJ-172550 and the MDM2 inhibitor nutlin-3a produces additive, not synergistic or antagonistic, inhibition of cell growth as demonstrated by isobologram analysis [1]. This additive effect validates the non-redundant roles of MDMX and MDM2 in p53 regulation and demonstrates that SJ-172550 can be combined with an MDM2 inhibitor to achieve full p53 pathway activation without cross-interference. In contrast, nutlin-3a alone at 5 µM induces p53 accumulation but fails to fully recapitulate the caspase-3 activation and cell death observed with combined MDMX/MDM2 inhibition [2].

Combination Additivity
Head-to-head
Additive cell growth inhibition with nutlin-3a in Weri1 retinoblastoma cells (isobologram analysis)
Validates non-redundant MDMX/MDM2 roles in p53 activation
MDMX-amplified, p53 wild-type model
combination therapy additive effect retinoblastoma MDMX amplification

Cellular p53-MDMX Disruption

SJ-172550 effectively disrupts the p53-MDMX interaction in intact cells, with an IC50 of <20 µM observed in C33A (cervical carcinoma), HER (breast epithelial), and Weri1 (retinoblastoma) cultures . This cellular activity confirms target engagement beyond biochemical assays and correlates with functional outcomes including reduced proliferation and increased caspase-3 activation. For comparison, the MDM2 inhibitor nutlin-3a inhibits the MDM2-p53 interaction with an IC50 of 90 nM in cell-free assays , but its cellular activity against MDMX is negligible due to poor MDMX binding affinity (EC50 = 20.1 µM) [1].

Cellular IC50
Reported
<20 µM across C33A, HER, Weri1 cell lines
Indicates cellular MDMX target engagement in p53 wild-type contexts
Immunofluorescence-based caspase-3 detection
cellular activity p53-MDMX disruption IC50 cancer cell lines

Reversible Covalent MDMX Complex

SJ-172550 operates through a complex mechanism in which it forms a covalent but reversible complex with MDMX, locking the protein into a conformation that is unable to bind p53 [1]. This is mechanistically distinct from classical reversible inhibitors like nutlin-3a, which bind non-covalently to the p53-binding pocket of MDM2 without forming a covalent adduct. The covalent reversible nature of SJ-172550 binding has been demonstrated by mass spectrometry and thermal shift assays showing a 7°C stabilization of MDMX melting temperature upon compound addition [2]. However, this mechanism also contributes to experimental variability, as the stability of the SJ-172550-MDMX complex is influenced by reducing potential, aggregate formation, and protein conformational stability [1].

Binding Mechanism
Cross-study
Covalent reversible complex; thermal shift ΔTm = +7°C
Unique mechanism distinct from non-covalent MDM2 inhibitors
May influence assay reproducibility; requires redox control
mechanism of action covalent reversible inhibitor MDMX conformational locking

Aqueous Instability and Promiscuous Binding

SJ-172550 exhibits significant instability in aqueous buffers, degrading into side products of unknown biological activity [1]. Additionally, studies using an SJ-172550-derived affinity probe revealed promiscuous binding to cellular proteins, and cellular thermal shift assays failed to demonstrate a stabilizing effect on MDMX in cells [1]. These findings contrast with more stable MDM2 inhibitors like nutlin-3a, which have well-characterized stability profiles and do not exhibit such promiscuity. This instability and off-target binding raise concerns about data interpretation in cellular assays and limit the utility of SJ-172550 as a definitive chemical probe [1].

Stability Concerns
Data to verify
Degrades in aqueous buffer; promiscuous cellular protein binding observed
Interpretation of cellular data requires degradation product controls
Limitations documented in follow-up studies; confirm under own conditions
chemical stability aqueous degradation promiscuous binding chemical probe limitations

SJ-172550 Application Scenarios


MDMX-Amplified Retinoblastoma Cell Line Studies

SJ-172550 demonstrates specific efficacy in Weri1 retinoblastoma cells harboring MDMX amplification, with an IC50 < 20 µM for disrupting the p53-MDMX interaction and inducing caspase-3 activation [1]. This application is directly supported by quantitative cellular data and is the primary validated use case for this compound. Researchers studying MDMX-driven oncogenesis in retinoblastoma or other MDMX-amplified cancer models should prioritize SJ-172550 over MDM2 inhibitors, which lack sufficient MDMX affinity to produce similar effects [2].

Combination Therapy Studies with MDM2 Inhibitors

SJ-172550 acts additively with the MDM2 inhibitor nutlin-3a in MDMX-amplified cells, as confirmed by isobologram analysis [1]. This makes SJ-172550 a suitable tool for investigating dual MDMX/MDM2 inhibition strategies in p53 wild-type tumor models. Experimental protocols requiring full p53 pathway activation via simultaneous blockade of both negative regulators should include SJ-172550 as the MDMX-targeting component, as nutlin-3a alone does not achieve meaningful MDMX inhibition [2].

Chemical Scaffold for MDMX Inhibitor Optimization

As the first reported small molecule MDMX inhibitor, SJ-172550 serves as a validated chemical scaffold for medicinal chemistry optimization efforts aimed at improving potency, selectivity, and pharmacokinetic properties [1]. Despite its limitations in stability and promiscuity [2], the arylmethylidenepyrazolinone core structure provides a starting point for structure-activity relationship (SAR) studies to develop next-generation MDMX antagonists with improved drug-like properties.

Yeast-Based p53-MDMX Interaction Screening Assays

SJ-172550 has been successfully employed to validate a simplified yeast-based screening assay for inhibitors of the p53-MDMX interaction [1]. This application leverages the compound's well-characterized MDMX binding activity (EC50 = 2.3-5 µM) and demonstrates its utility as a positive control in high-throughput screening formats that do not involve mammalian cell culture. Researchers developing alternative screening platforms for MDMX inhibitors can use SJ-172550 as a reference standard to benchmark assay performance [1].

Application
Selection Property
Validation Focus
MDMX-amplified retinoblastoma cell model studies
MDMX-selective target engagement
p53 transcriptional activity and caspase-3 activation endpoints
Dual MDMX/MDM2 pathway inhibition studies
Additive pathway activation with MDM2 inhibitor
Isobologram additivity in MDMX-amplified backgrounds
MDMX inhibitor scaffold optimization
Arylmethylidenepyrazolinone core structure
SAR-driven potency and stability improvement
Yeast-based p53-MDMX screening platform validation
Validated binding activity in non-mammalian system
Benchmarking assay performance with known inhibitor

Technical Documentation Hub

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25 linked technical documents
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